molecular formula C17H18N2O4 B352191 (E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide CAS No. 328541-25-9

(E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide

Cat. No.: B352191
CAS No.: 328541-25-9
M. Wt: 314.34g/mol
InChI Key: INAOHETTXUTPEM-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N’-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a methoxybenzylidene group and a methoxyphenoxy group attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-(4-methoxyphenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-N’-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

(E)-N’-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-N’-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide can be compared with other hydrazide derivatives, such as:
    • (E)-N’-(4-chlorobenzylidene)-2-(4-chlorophenoxy)acetohydrazide
    • (E)-N’-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide

Uniqueness

  • The presence of methoxy groups in (E)-N’-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other hydrazide derivatives with different substituents.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-21-14-5-3-13(4-6-14)11-18-19-17(20)12-23-16-9-7-15(22-2)8-10-16/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAOHETTXUTPEM-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.